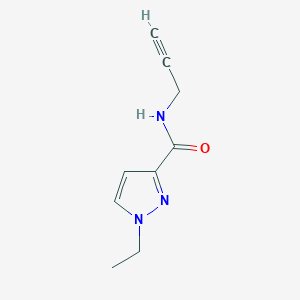

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

Beschreibung

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a pyrazole ring substituted with an ethyl group at the 1-position and a prop-2-yn-1-yl (propargyl) moiety at the carboxamide nitrogen. These typically involve coupling pyrazole-3-carboxylic acid derivatives with amines under carbodiimide-mediated conditions . Key analytical techniques for characterization include $ ^1H $ and $ ^{13}C $ NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point determination, as demonstrated for analogs like I-4 (m.p. 99.8–100.9 °C) .

Pyrazole carboxamides are of significant interest due to their biological activities, including fungicidal, insecticidal, and antiviral properties. The propargyl substituent in this compound may enhance reactivity or serve as a pharmacophore for target binding .

Eigenschaften

Molekularformel |

C9H11N3O |

|---|---|

Molekulargewicht |

177.20 g/mol |

IUPAC-Name |

1-ethyl-N-prop-2-ynylpyrazole-3-carboxamide |

InChI |

InChI=1S/C9H11N3O/c1-3-6-10-9(13)8-5-7-12(4-2)11-8/h1,5,7H,4,6H2,2H3,(H,10,13) |

InChI-Schlüssel |

ZFSYJANQBBTTFL-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=CC(=N1)C(=O)NCC#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-Ethyl-N-(Prop-2-in-1-yl)-1H-pyrazol-3-carboxamid umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Syntheseroute beinhaltet die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung unter sauren oder basischen Bedingungen synthetisiert werden.

Substitutionsreaktionen: Die Ethyl- und Prop-2-in-1-yl-Gruppen werden durch Substitutionsreaktionen eingeführt. Beispielsweise kann die Ethylgruppe durch eine Alkylierungsreaktion unter Verwendung von Ethylhalogeniden hinzugefügt werden, während die Prop-2-in-1-yl-Gruppe unter Verwendung von Propargylbromid in Gegenwart einer Base eingeführt werden kann.

Amidierung: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch eine Amidierungsreaktion, typischerweise unter Verwendung eines Amins und eines Carbonsäurederivats.

Industrielle Produktionsverfahren können eine Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu erhöhen, sowie die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeiten zu verbessern.

Analyse Chemischer Reaktionen

1-Ethyl-N-(Prop-2-in-1-yl)-1H-pyrazol-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile einen der Substituenten am Pyrazolring oder den Seitenketten ersetzen.

Additionsreaktionen: Die Dreifachbindung in der Prop-2-in-1-yl-Gruppe kann an Additionsreaktionen mit verschiedenen Reagenzien teilnehmen, wodurch neue Verbindungen gebildet werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-N-(Prop-2-in-1-yl)-1H-pyrazol-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Diese Verbindung wird auf ihr Potenzial als pharmazeutisches Zwischenprodukt untersucht, insbesondere bei der Synthese von Medikamenten, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Biologische Forschung: Es wird in biologischen Assays verwendet, um seine Auswirkungen auf verschiedene biologische Pfade und sein Potenzial als Therapeutikum zu untersuchen.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Leitfähigkeit oder katalytische Aktivität.

Chemische Biologie: Forscher verwenden diese Verbindung, um die Mechanismen biologischer Prozesse zu untersuchen und neue chemische Werkzeuge zur Untersuchung von Zellfunktionen zu entwickeln.

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-N-(Prop-2-in-1-yl)-1H-pyrazol-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, oder sie kann mit einem Rezeptor interagieren und dessen Signalwege modulieren. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Comparisons

Key Observations:

Substituent Impact on Physical Properties :

- Fluorinated groups (e.g., CF$ _3 $) correlate with higher melting points, as seen in I-4 (99.8–100.9 °C) compared to I-2 (80.3–82.2 °C). This suggests enhanced crystallinity or intermolecular interactions (e.g., dipolar or van der Waals forces) due to fluorine’s electronegativity .

- Bulkier substituents (e.g., hexafluoro-methoxypropan-2-yl in I-4) may reduce synthetic yields (55% vs. 53% for I-2) due to steric hindrance during coupling reactions .

Biological Activity Trends :

- Fluorinated analogs (I-4, I-2) are reported in studies targeting fungicidal and insecticidal activities, likely due to improved metabolic stability and target affinity .

- Compound 41 () incorporates a trifluoromethylpyridinyl group, which may enhance antiviral or anticancer properties, though specific data are unavailable .

- Propargyl-containing derivatives (like the query compound) are understudied in the evidence but could exhibit unique reactivity (e.g., click chemistry applications) or enhanced binding to acetylene-sensitive enzymes .

Simpler analogs like N-(propan-2-yl)-1H-pyrazole-3-carboxamide () may serve as lead compounds for optimizing solubility or pharmacokinetics .

Research Findings and Implications

- Synthetic Challenges : Fluorinated and propargyl-substituted pyrazoles require careful optimization of reaction conditions (e.g., carbodiimide coupling agents, temperature) to balance yield and purity .

- Spectroscopic Characterization : $ ^1H $ NMR chemical shifts (e.g., δ 8.88 ppm for pyrazole protons in I-4) and $ ^{13}C $ signals (e.g., 161.97 ppm for carbonyl groups) are critical for confirming structural integrity .

Biologische Aktivität

1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, which has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is , with a molecular weight of approximately 191.23 g/mol. The compound features a pyrazole ring, an ethyl group, and a prop-2-yn-1-yl substituent, along with a carboxamide functional group that is crucial for its biological activity.

The mechanism by which pyrazole derivatives exert their biological effects often involves inhibition of cyclooxygenase (COX) enzymes. For instance, studies have shown that certain pyrazole compounds demonstrate selective inhibition of COX-2 over COX-1, which is beneficial in reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives. For example, a series of substituted pyrazoles were evaluated for their COX inhibitory activities using carrageenan-induced rat paw edema models. The findings indicated significant edema inhibition percentages, suggesting strong anti-inflammatory potential .

In particular, one study reported that certain pyrazole derivatives exhibited IC50 values ranging from to against COX enzymes, showcasing their potency compared to standard treatments like celecoxib .

Synthesis Methods

The synthesis of 1-Ethyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can be achieved through various methods that require precise control over reaction conditions to optimize yield and purity. Typical synthetic routes include:

- Condensation Reactions : Utilizing appropriate reagents to form the pyrazole ring.

- Functional Group Modifications : Introducing the ethyl and propynyl groups through nucleophilic substitutions or coupling reactions.

Future Directions

Given the promising biological activities associated with similar compounds, further empirical studies are essential to elucidate the specific pharmacodynamics and therapeutic applications of 1-Ethyl-N-(prop-2-yn-1-y)-1H-pyrazole-3-carboxamide. Investigations into its safety profile, efficacy in vivo, and mechanisms of action will be critical for advancing its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.